molecular formula C22H17N3O B2425926 (2Z)-2-(1H-1,2,3-Benzotriazol-1-yl)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one CAS No. 371772-51-9

(2Z)-2-(1H-1,2,3-Benzotriazol-1-yl)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one

Cat. No.: B2425926
CAS No.: 371772-51-9
M. Wt: 339.398
InChI Key: BVUWZSNWPWRWJZ-QNGOZBTKSA-N
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Description

(2Z)-2-(1H-1,2,3-Benzotriazol-1-yl)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one is a synthetic organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1H-1,2,3-Benzotriazol-1-yl)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one typically involves the condensation of benzotriazole with an appropriate chalcone precursor. The reaction is usually carried out under basic conditions, using a base such as sodium hydroxide or potassium hydroxide, in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(1H-1,2,3-Benzotriazol-1-yl)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction could produce alcohols. Substitution reactions can lead to a variety of substituted benzotriazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(1H-1,2,3-Benzotriazol-1-yl)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

The compound has shown potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are exploring its use in developing new therapeutic agents and studying its interactions with biological targets.

Medicine

In medicine, the compound’s biological activities are being investigated for potential applications in drug development. Its ability to interact with specific molecular targets makes it a promising candidate for further research in treating various diseases.

Industry

Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (2Z)-2-(1H-1,2,3-Benzotriazol-1-yl)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(benzotriazol-1-yl)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one: The E-isomer of the compound, which may have different biological activities and properties.

    2-(benzotriazol-1-yl)-1-phenylprop-2-en-1-one: A related compound lacking the 4-methylphenyl group, which may affect its reactivity and applications.

    3-(4-methylphenyl)-1-phenylprop-2-en-1-one: A chalcone derivative without the benzotriazole moiety, which may have different chemical and biological properties.

Uniqueness

(2Z)-2-(1H-1,2,3-Benzotriazol-1-yl)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one is unique due to the presence of both the benzotriazole and chalcone moieties in its structure. This combination imparts distinct chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(Z)-2-(benzotriazol-1-yl)-3-(4-methylphenyl)-1-phenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O/c1-16-11-13-17(14-12-16)15-21(22(26)18-7-3-2-4-8-18)25-20-10-6-5-9-19(20)23-24-25/h2-15H,1H3/b21-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUWZSNWPWRWJZ-QNGOZBTKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C(C(=O)C2=CC=CC=C2)N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C(/C(=O)C2=CC=CC=C2)\N3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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